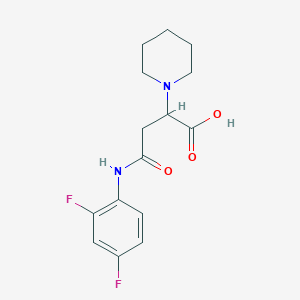
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group, an amino group, a piperidine ring, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluoroaniline, which is then subjected to acylation to introduce the butanoic acid moiety. The piperidine ring is incorporated through nucleophilic substitution reactions. Key steps include:
Acylation: 2,4-Difluoroaniline is reacted with an acyl chloride under basic conditions to form the corresponding amide.
Nucleophilic Substitution: The amide is then treated with piperidine in the presence of a suitable base to introduce the piperidin-1-yl group.
Oxidation: The final step involves oxidation to form the 4-oxo group, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes.
相似化合物的比较
- 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
Comparison: Compared to its analogs, 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exhibits unique properties due to the presence of fluorine atoms, which can significantly influence its reactivity, binding affinity, and overall stability. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in various applications.
属性
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGCSYDKAUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)
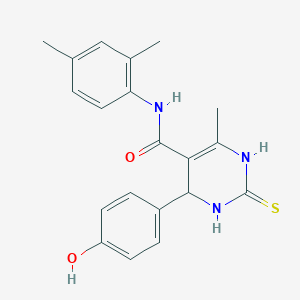
![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)
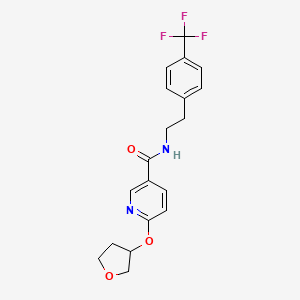
![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)
![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)
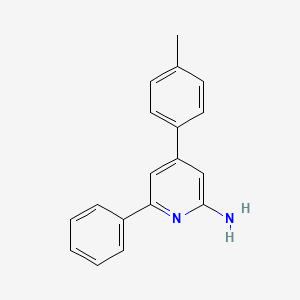
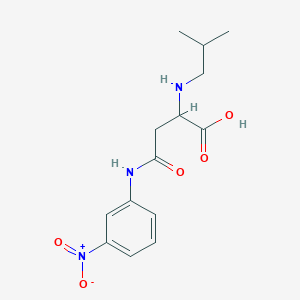

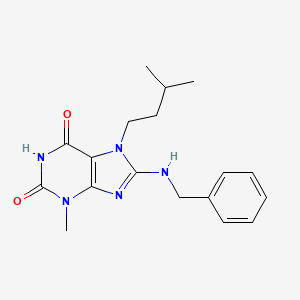
![3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2762041.png)
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
